REACTION_CXSMILES
|
C([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:12])[CH3:11])[CH:5]=1)(=O)C.[C:13](C1C=CC=CC=1C(=O)C)(=[O:15])[CH3:14].C(C1C=CC=C(C#C)C=1)#C.C(C1C=CC=CC=1C#C)#C.C(C1C=C(C(=O)C)C=CC=1)#C.C(C1C=CC=CC=1)(=O)C.CCC(C1C=CC=CC=1)=O.C(C1C=C(C(=O)C)C=CC=1)(C)=C.C(C1C=C(C(=O)C)C=CC=1)=C>O>[C:10]([C:6]1[CH:5]=[CH:4][C:9]([C:13](=[O:15])[CH3:14])=[CH:8][CH:7]=1)(=[O:12])[CH3:11].[C:10]([C:6]1[CH:5]=[CH:4][C:9]([C:13]#[CH:14])=[CH:8][CH:7]=1)#[CH:11]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(=C)(C)C=1C=C(C=CC1)C(C)=O
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Name
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(=C)C=1C=C(C=CC1)C(C)=O
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Name
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catalyst
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Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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|
Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Name
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quartz
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(C)(=O)C1=CC(=CC=C1)C(C)=O
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Name
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=C(C=CC=C1)C(C)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(#C)C1=CC(=CC=C1)C#C
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Name
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Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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C(#C)C1=C(C=CC=C1)C#C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(#C)C=1C=C(C=CC1)C(C)=O
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Name
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCC(=O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
3 of Example 4 was mixed with 11.1 g
|
Type
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CUSTOM
|
Details
|
was passed through the tubular reactor at 650° C.
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Type
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CUSTOM
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Details
|
Comparable results
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Name
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|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)C(C)=O
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Name
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|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C(C=C1)C#C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |